Rimonabant-d10 Hydrochloride
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Overview
Description
Rimonabant-d10 Hydrochloride is a deuterium-labeled form of Rimonabant Hydrochloride. It is a highly potent and selective antagonist of the central cannabinoid receptor 1 (CB1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Rimonabant, as well as its interactions with various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rimonabant-d10 Hydrochloride involves the incorporation of deuterium atoms into the Rimonabant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Rimonabant-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .
Scientific Research Applications
Rimonabant-d10 Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Rimonabant-d10 Hydrochloride exerts its effects by selectively antagonizing the central cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and other physiological processes. By blocking the CB1 receptor, this compound reduces appetite and food intake, leading to weight loss and improved metabolic profiles .
Comparison with Similar Compounds
Rimonabant Hydrochloride: The non-deuterated form of Rimonabant-d10 Hydrochloride, also a selective CB1 antagonist.
AM-251: Another CB1 receptor antagonist with similar pharmacological properties.
SR141716A: A compound structurally similar to Rimonabant, used in research to study the endocannabinoid system.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the development of new therapeutic agents targeting the cannabinoid receptors .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYOKXLUFHOBV-WSHLDYEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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